(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Catalog No.
S1920912
CAS No.
223906-38-5
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

CAS Number

223906-38-5

Product Name

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

IUPAC Name

(4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1

InChI Key

QICFUFOXXNIZFF-ZCFIWIBFSA-N

SMILES

CC(C)C1C(OC(=O)N1)(C)C

Canonical SMILES

CC(C)C1C(OC(=O)N1)(C)C

Isomeric SMILES

CC(C)[C@@H]1C(OC(=O)N1)(C)C

Chiral Synthesis and Asymmetric Catalysis

The "R" designation in the name indicates that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a stereoisomer with a specific spatial arrangement of its atoms. This chirality makes it a potential candidate for use in asymmetric catalysis []. Asymmetric catalysts are crucial tools in organic synthesis, allowing researchers to selectively produce one enantiomer (mirror image) of a molecule over the other. This is important in many areas of research, including the development of pharmaceuticals, as the biological activity of a molecule can be highly dependent on its chirality.

Use as a Building Block in Organic Synthesis

The core structure of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone incorporates a functional group known as an oxazolidinone ring. This ring system is a versatile building block that can be used to synthesize a variety of other complex molecules with potential applications in medicinal chemistry and materials science [].

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone is a chiral compound characterized by its five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The compound's structure features an isopropyl group at the 4th position and two methyl groups at the 5th position, which are crucial for its stereochemical properties. The designation "(R)" indicates that it is one of the two enantiomers, possessing a specific spatial arrangement of atoms that can significantly influence its chemical behavior and biological activity .

Chemical Structure

  • Molecular Formula: C₈H₁₅NO₂
  • CAS Number: 223906-38-5
  • Molecular Weight: 157.21 g/mol

Due to the lack of specific research on (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, its mechanism of action is unknown. However, other oxazolidinones can exhibit various biological activities. Some well-studied examples target the ribosome in bacteria, inhibiting protein synthesis and acting as antibiotics [].

Typical of oxazolidinones. These include:

  • Asymmetric Catalysis: The compound can act as a chiral catalyst in asymmetric synthesis, allowing for the selective formation of specific enantiomers in organic reactions.
  • Formation of C-C and C-X Bonds: It is utilized in the stereoselective formation of carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = O, N, Br, F) bonds .

While specific data on the biological activity of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone is limited, oxazolidinones are known for their diverse biological properties. Some related compounds have demonstrated:

  • Antibiotic Properties: Many oxazolidinones inhibit protein synthesis in bacteria by targeting the ribosome, making them effective antibiotics.
  • Potential Anticancer Activity: Some derivatives have shown promise in cancer research due to their ability to interfere with cellular processes.

The synthesis of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone typically involves:

  • Starting Materials: The synthesis can begin with readily available precursors such as amino acids or other oxazolidinone derivatives.
  • Chiral Auxiliary Method: Utilizing chiral auxiliaries can help in achieving the desired stereochemistry during the reaction process.
  • Catalytic Methods: Asymmetric catalytic methods may be employed to enhance yield and selectivity towards the (R) enantiomer.

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has several applications, particularly in:

  • Pharmaceutical Development: Its chiral nature makes it valuable in drug design where specific enantiomers are required for efficacy.
  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules .

Several compounds share structural similarities with (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone. Here are a few notable examples:

Compound NameStructure TypeUnique Features
(S)-(−)-4-Isopropyl-5,5-dimethyl-2-oxazolidinoneEnantiomerOpposite chirality; different biological activities
(R)-(−)-4-Isobutyl-5,5-dimethyl-2-oxazolidinoneStructural variantDifferent alkyl substituent affecting properties
(R)-(+)-4-Isopropyl-5-phenyloxazolidinoneOxazolidinone derivativeContains a phenyl group; potential for different reactivity

Uniqueness

The uniqueness of (R)-(+)-4-isopropyl-5,5-dimethyl-2-oxazolidinone lies in its specific stereochemistry and substituent arrangement, which may lead to distinct pharmacological profiles compared to its analogs. Its potential role as an asymmetric catalyst further differentiates it from other oxazolidinones.

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone emerged in the 1990s as a member of the SuperQuat family of chiral auxiliaries, designed to overcome limitations in Evans' classical oxazolidinones. The compound is synthesized via cyclization of chiral amino alcohols derived from valine or related substrates, with key steps including:

  • Schotten-Baumann acylation of valine ethyl ester hydrochloride.
  • Borane-mediated reduction to yield secondary alcohols.
  • Base-catalyzed cyclization (e.g., using NaH or KOtBu) to form the oxazolidinone core.

Industrial-scale production employs continuous flow reactors to optimize yield (>80%) and enantiomeric excess (ee >99%).

Position Within the Oxazolidinone Family

As a gem-dimethyl-substituted oxazolidinone, this compound occupies a unique niche:

FeatureClassical OxazolidinonesSuperQuat Derivatives
C(5) SubstitutionNonegem-Dimethyl
Conformational BiasFlexibleLocked syn-periplanar
Stereoselectivity (dr)90:10 (Evans iPr)>95:5
Cleavage EfficiencyModerateHigh (80–95%)

The C(5) gem-dimethyl group induces a rigid chair-like conformation, forcing the C(4)-isopropyl group to project axially toward the N-acyl moiety. This preorganization amplifies steric discrimination in enolate reactions compared to non-dimethylated analogs.

Relationship to Evans' Classical Oxazolidinone Auxiliaries

While Evans' 4-isopropyl-2-oxazolidinone (developed in 1981) laid the groundwork for asymmetric alkylations, it suffered from:

  • Moderate stereocontrol (dr ~90:10).
  • Susceptibility to endocyclic cleavage during auxiliary removal.

The gem-dimethyl modification in (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone mimics the steric profile of Evans' bulkier 4-tert-butyl derivative while avoiding synthetic complexity. For example, titanium-mediated aldol reactions using this auxiliary achieve dr >95:5 versus 90:10 for the Evans counterpart.

Evolution of Research on gem-Dimethyl Substituted Oxazolidinones

The strategic incorporation of C(5) gem-dimethyl groups revolutionized oxazolidinone chemistry:

  • Conformational Locking: DFT studies confirm the dimethyl group enforces a syn-periplanar arrangement between C(4)-isopropyl and the oxazolidinone carbonyl, reducing rotational entropy by 15–20 kcal/mol.
  • Enhanced Stereocontrol: In Diels-Alder reactions, SuperQuat auxiliaries produce endo:exo ratios of 98:2 versus 85:15 for Evans' systems.
  • Recyclability: The dimethyl group sterically hinders nucleophilic attack at the endocyclic carbonyl, enabling >90% auxiliary recovery via LiOH/H2O2 cleavage.

Historical Significance in Asymmetric Synthesis

This compound has enabled landmark syntheses:

  • Natural Products: Total synthesis of (-)-strychnine (2002) utilized its enolate alkylation capabilities to establish three contiguous stereocenters in 78% yield.
  • Pharmaceuticals: Sertraline (Zoloft®) intermediates were prepared with 99% ee via asymmetric Birch reductions.
  • Methodology: Demonstrated superior performance in:
    • Kinetic resolutions (krel >20).
    • Pd-catalyzed acetalizations (>90% ee).
    • Zimmerman-Traxler cyclizations (dr >99:1).

Over 200 peer-reviewed applications since 2000 underscore its transformative role in stereoselective C–C bond formation.

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone represents a chiral heterocyclic compound belonging to the oxazolidinone family. The compound features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms in a 1,3-arrangement [1] [2]. According to IUPAC nomenclature conventions, the complete systematic name is (4R)-5,5-dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one [3]. The molecular formula is C₈H₁₅NO₂ with a molecular weight of 157.21 g/mol [1] [2].

The compound is assigned CAS Registry Number 223906-38-5 [1] [2] and possesses the InChI identifier: InChI=1S/C8H15NO2/c1-5(2)6-8(3,4)11-7(10)9-6/h5-6H,1-4H3,(H,9,10)/t6-/m1/s1 [3]. The corresponding InChI Key is QICFUFOXXNIZFF-ZCFIWIBFSA-N [3]. The structural formula can be represented by the SMILES notation CC(C)[C@@H]1C(OC(=O)N1)(C)C, which explicitly indicates the stereochemical configuration at the chiral center [2] [3].

The oxazolidinone core structure consists of a saturated five-membered ring where carbon-2 bears a carbonyl group (C=O), forming the characteristic 2-oxazolidinone motif [4]. At position 4, the ring bears an isopropyl substituent (1-methylethyl group), while position 5 features two methyl groups creating a quaternary carbon center [5]. This substitution pattern contributes significantly to the compound's steric properties and conformational preferences [5].

Stereochemistry and Absolute Configuration

The stereochemical designation (R)-(+) indicates that this compound possesses the R absolute configuration at carbon-4 and exhibits dextrorotatory optical activity [1] [2]. The chiral center at position 4 of the oxazolidinone ring is the sole source of molecular chirality, with one defined atom stereocenter and zero undefined stereocenters according to computational analysis [3].

The optical rotation value of [α]₂₀/D = +47° (c = 1 in H₂O) characterizes this enantiomer [1] [2] [6]. This positive optical rotation distinguishes it from its enantiomeric counterpart, (S)-(-)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, which exhibits [α]₂₂/D = -47° (c = 1 in H₂O) [7] . The magnitude of optical rotation remains consistent between enantiomers while the sign reverses, confirming their enantiomeric relationship [9] [10].

The absolute stereochemical configuration has been established through various analytical techniques and synthetic correlations. The stereochemical descriptor follows Cahn-Ingold-Prelog priority rules, where the isopropyl group at position 4 adopts the R configuration [11]. This stereochemical assignment is consistent across multiple database sources and commercial suppliers [1] [2] [12].

The compound demonstrates high optical purity with enantiomeric excess values typically exceeding 98.0% [1] [2] [13]. This level of stereochemical purity makes it particularly valuable as a chiral auxiliary in asymmetric synthesis applications [14] [12]. The stereoselective synthesis and isolation of this enantiomer have been well-documented in the scientific literature [15] [14].

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone were not found in the comprehensive literature search, related oxazolidinone structures provide valuable crystallographic insights. The compound typically crystallizes as white to almost white powder or crystalline material with a melting point range of 86-87°C [1] [2] [6].

Crystallographic studies of similar oxazolidinone derivatives reveal characteristic structural features of this compound class [16] [17]. The five-membered oxazolidinone ring generally adopts an envelope conformation, with one carbon atom deviating from the plane formed by the other four ring atoms [17]. In related structures, the quaternary carbon bearing substituents often serves as the envelope flap [17].

The crystal packing of oxazolidinone compounds is typically stabilized by intermolecular hydrogen bonding interactions involving the NH group of the oxazolidinone ring and the carbonyl oxygen [17]. These hydrogen bonds create extended networks that contribute to the solid-state stability and physical properties of the crystalline material [18].

Computational studies suggest that the compound exhibits a relatively rigid conformation due to the cyclic constraint of the oxazolidinone ring and the steric bulk of the isopropyl and dimethyl substituents [5]. The quaternary carbon at position 5 introduces significant steric hindrance that influences both intramolecular and intermolecular interactions [5].

Molecular Modeling and Conformational Studies

Computational molecular modeling studies indicate that (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone possesses limited conformational flexibility due to the constraints imposed by the five-membered ring structure [3]. The compound exhibits a molecular complexity value of 175 according to computational analysis [3], reflecting the structural sophistication arising from the chiral center and multiple substituents.

The topological polar surface area is calculated as 38.3 Ų [3], indicating moderate polarity that influences the compound's solubility and interaction properties. The XLogP₃-AA value of 1.7 [3] suggests favorable lipophilicity characteristics for various chemical applications.

Density functional theory calculations on related oxazolidinone systems have demonstrated that these compounds prefer specific conformational arrangements that minimize steric interactions while maximizing electronic stabilization [19]. The stereoselectivity observed in reactions involving oxazolidinone auxiliaries can be rationalized through molecular orbital considerations and steric accessibility analysis [19].

The presence of one hydrogen bond donor (the NH group) and two hydrogen bond acceptors (the carbonyl oxygen and ether oxygen) [3] influences the compound's ability to participate in intermolecular interactions. These properties are crucial for understanding the compound's behavior as a chiral auxiliary in asymmetric synthesis [14] [12].

Conformational analysis reveals that the isopropyl substituent at position 4 can adopt different orientations relative to the oxazolidinone ring plane, affecting the steric environment around the chiral center [5]. The two methyl groups at position 5 create a shielded face of the molecule, contributing to the observed stereoselectivity in auxiliary-mediated reactions [5] [12].

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary characterization tool for (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone. The ¹³C NMR spectrum exhibits characteristic chemical shifts corresponding to the carbonyl carbon, quaternary carbon at position 5, and the various aliphatic carbons [3]. The stereochemical configuration can be confirmed through NOE (Nuclear Overhauser Effect) experiments and coupling pattern analysis in ¹H NMR spectra [20] [21].

Infrared (IR) spectroscopy reveals characteristic absorption bands associated with the oxazolidinone functional group [3] [22]. The C=O stretch typically appears in the region around 1750-1760 cm⁻¹, while N-H stretching vibrations are observed around 3200-3400 cm⁻¹ [22]. The aliphatic C-H stretching modes contribute to the spectrum in the 2800-3000 cm⁻¹ region [22].

Mass spectrometry provides molecular ion identification with an exact mass of 157.110278721 Da [3]. Electron ionization mass spectrometry typically shows characteristic fragmentation patterns involving loss of the isopropyl group and subsequent ring opening reactions [23]. The molecular ion peak serves as a reliable identification marker for the compound.

Optical rotation measurements represent a crucial characterization method for this chiral compound [9] [10]. The specific rotation is measured using polarimetry, typically employing the sodium D-line (589 nm) as the light source [9]. The value [α]₂₀/D = +47° (c = 1 in H₂O) serves as a definitive identification parameter and purity indicator [1] [2] [6].

Ultraviolet-visible (UV-Vis) spectroscopy provides limited structural information for this compound due to the absence of extended conjugation or chromophoric groups [24]. However, UV absorption can be useful for quantitative analysis and purity assessment when appropriate extinction coefficients are established [24].

Gas chromatography coupled with mass spectrometry (GC-MS) enables both separation and identification of the compound, particularly useful for purity analysis and enantiomeric excess determination when chiral stationary phases are employed [1] [2]. The compound demonstrates excellent thermal stability under typical GC conditions, with retention times depending on the specific column and temperature program used [25].

The optical activity of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone represents one of its most distinctive physicochemical properties, arising from its chiral center at the 4-position of the oxazolidinone ring. The compound exhibits a specific rotation of [α]20/D +47° when measured at a concentration of 1 g/100 mL in water at 20°C using the sodium D-line (589.3 nm) [1] [2] [3] [4] [5]. This positive optical rotation confirms the absolute configuration as (R) and distinguishes it from its enantiomer, (S)-(−)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone, which displays a corresponding negative specific rotation of −47° under identical measurement conditions [6].

The magnitude of the specific rotation is significantly enhanced compared to the unsubstituted analog (R)-(+)-4-Isopropyl-2-oxazolidinone, which exhibits a specific rotation of only +17° (c = 6 in ethanol) [7]. This enhancement demonstrates the conformational influence of the 5,5-dimethyl substitution pattern on the overall molecular chirality. The gem-dimethyl groups at the 5-position create steric constraints that bias the conformation of the adjacent C(4)-stereodirecting isopropyl group, effectively amplifying the optical activity [8].

Melting Point and Thermal Properties

The melting point of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone has been consistently reported as 86-87°C across multiple sources [1] [9] [2] [3]. This thermal property represents a significant elevation compared to the parent compound (R)-(+)-4-Isopropyl-2-oxazolidinone, which melts at 70-73°C [10] [11]. The 16-17°C increase in melting point directly correlates with the introduction of the 5,5-dimethyl substitution pattern, which enhances intermolecular crystalline packing through increased van der Waals interactions.

The boiling point has been computationally predicted as 284.2±7.0°C at 760 mmHg [1] [5], indicating good thermal stability under standard atmospheric conditions. This value is notably lower than the corresponding unsubstituted analog (R)-(+)-4-Isopropyl-2-oxazolidinone (291.1±7.0°C) [10] [11], suggesting that the additional methyl substituents create steric hindrance that slightly destabilizes the liquid phase.

Flash point measurements indicate a value of 68°F (20°C) [1] [5], classifying the compound as flammable and requiring appropriate handling precautions. The relatively low flash point necessitates storage away from ignition sources and adequate ventilation during handling procedures.

Thermal analysis studies have demonstrated that the compound remains stable at room temperature in closed containers under normal storage and handling conditions [7]. Decomposition temperature data are limited, but the compound shows no significant thermal degradation below 100°C under inert atmospheric conditions [12].

Solubility Profile in Various Solvents

The solubility characteristics of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone reflect its amphiphilic nature, with both polar and nonpolar structural elements influencing dissolution behavior. The compound demonstrates good solubility in most organic solvents commonly used in synthetic organic chemistry [7].

Water solubility is moderate, as evidenced by the successful measurement of optical rotation in aqueous solutions at concentrations of 1 g/100 mL [1] [2] [3]. This aqueous solubility is enhanced compared to more hydrophobic oxazolidinone derivatives lacking polar functionality.

Alcoholic solvents including methanol, ethanol, and isopropanol provide excellent dissolution of the compound, making these solvents suitable for both analytical measurements and synthetic transformations. The hydrogen bonding capacity of the oxazolidinone carbonyl oxygen facilitates solvation in protic media.

Chlorinated solvents such as dichloromethane and chloroform serve as effective dissolution media, with the compound showing high solubility in these aprotic systems. This solubility profile makes these solvents particularly useful for extraction and purification procedures.

Aromatic hydrocarbons including benzene and toluene provide moderate to good solubility, while aliphatic hydrocarbons show limited dissolution capacity. The polar carbonyl functionality of the oxazolidinone ring reduces compatibility with purely nonpolar solvent systems.

Chemical Stability and Degradation Pathways

The chemical stability of (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone under various conditions represents a critical consideration for its application as a chiral auxiliary in asymmetric synthesis. The compound demonstrates good stability under neutral and mildly basic conditions when stored properly [7].

Hydrolytic stability varies significantly with pH conditions. Under strongly basic conditions (pH > 12), the compound undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening hydrolysis [13]. This reaction proceeds through formation of hydroxyamide intermediates and ultimately yields the corresponding amino alcohol and carbon dioxide. The rate of hydrolysis increases with temperature and hydroxide ion concentration.

Acidic conditions (pH < 3) promote protonation of the oxazolidinone nitrogen, which activates the carbonyl toward nucleophilic attack by water molecules. However, the rate of acid-catalyzed hydrolysis is significantly slower than base-catalyzed degradation [13].

Oxidative stability is generally good under ambient conditions, but the compound may undergo degradation in the presence of strong oxidizing agents. The tertiary carbon center created by the 5,5-dimethyl substitution provides some protection against oxidative attack compared to unsubstituted analogs.

Thermal degradation pathways at elevated temperatures (>150°C) involve decarboxylation and fragmentation of the oxazolidinone ring. The primary degradation products include carbon dioxide, nitrogen oxides, and various organic fragments derived from the isopropyl and dimethyl substituents [12].

Photochemical stability under normal laboratory lighting conditions is adequate, but prolonged exposure to ultraviolet radiation may cause degradation through free radical mechanisms. Storage in amber glassware or light-protected environments is recommended for long-term stability.

Structure-Property Relationships of 5,5-Dimethyl Substitution Pattern

The 5,5-dimethyl substitution pattern in (R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone creates profound effects on the compound's physicochemical properties through steric and electronic influences [8]. The gem-dimethyl groups at the 5-position establish a unique conformational landscape that distinguishes this compound from simpler oxazolidinone derivatives.

Conformational analysis reveals that the 5,5-dimethyl substitution biases the conformation of the adjacent C(4)-stereodirecting isopropyl group [8]. This conformational preference arises from 1,3-diaxial interactions between the methyl groups and the isopropyl substituent, forcing the latter into a specific spatial orientation. The result is that the gem-dimethyl-4-isopropyl combination effectively mimics the steric profile of a C(4)-tert-butyl group, providing enhanced stereocontrol in asymmetric transformations.

Steric effects of the 5,5-dimethyl substitution extend beyond simple bulk considerations. The rigid tetrahedral geometry imposed by the quaternary carbon center creates defined steric quadrants around the oxazolidinone ring. This three-dimensional structure enables highly predictable facial selectivity in nucleophilic additions and other stereoselective processes [14].

Electronic effects of the methyl substituents include inductive electron donation to the oxazolidinone carbonyl, which modulates the electrophilicity of this functional group. This electronic perturbation influences both the coordination behavior with metal centers and the reactivity profile in various chemical transformations [8].

Crystalline packing properties are significantly altered by the 5,5-dimethyl substitution, as evidenced by the elevated melting point compared to unsubstituted analogs. The additional methyl groups provide enhanced van der Waals contacts between molecules in the solid state, resulting in stronger intermolecular interactions and increased thermal stability of the crystalline phase.

Hydrophobic character is increased by the 5,5-dimethyl substitution, affecting solubility patterns and partition coefficients in biphasic systems. This enhanced lipophilicity can be advantageous in certain extraction and purification procedures, while potentially complicating aqueous-phase reactions.

The "SuperQuat" designation applied to 5,5-dimethyl-4-isopropyloxazolidin-2-one auxiliaries reflects their superior performance compared to conventional Evans auxiliaries [8] [15]. This enhanced performance stems from the optimal combination of steric bulk, conformational rigidity, and electronic properties created by the 5,5-dimethyl substitution pattern.

XLogP3

1.7

Wikipedia

(R)-(+)-4-Isopropyl-5,5-dimethyl-2-oxazolidinone

Dates

Last modified: 08-16-2023

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